molecular formula C7H3BrClIO B13119493 3-Bromo-5-iodobenzoyl chloride

3-Bromo-5-iodobenzoyl chloride

Cat. No.: B13119493
M. Wt: 345.36 g/mol
InChI Key: CURASYMMNYLBQN-UHFFFAOYSA-N
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Description

3-Bromo-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H3BrClIO. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and iodine atoms, respectively, and the carboxyl group is converted to a carbonyl chloride group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodobenzoyl chloride typically involves the halogenation of benzoic acid derivatives followed by chlorination. One common method involves the bromination and iodination of benzoic acid to form 3-Bromo-5-iodobenzoic acid, which is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodobenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various substituted products. The presence of bromine and iodine atoms enhances its reactivity and allows for selective functionalization of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-iodobenzoyl chloride is unique due to the specific positions of the bromine and iodine atoms, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it versatile for various applications in research and industry .

Properties

IUPAC Name

3-bromo-5-iodobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURASYMMNYLBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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